BenchChemオンラインストアへようこそ!

3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridine 1-oxide

Lipophilicity Drug-likeness Medicinal Chemistry

3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridine 1-oxide (CAS 2034246-75-6) is a heterocyclic small molecule belonging to the pyrimidine-substituted pyrrolidine derivative class, developed as a core scaffold within a series of acetyl-CoA carboxylase (ACC) inhibitors. Its structure uniquely combines a pyridine N-oxide moiety, a pyrrolidine linker, and an unsubstituted pyrimidin-4-yloxy group.

Molecular Formula C14H14N4O3
Molecular Weight 286.291
CAS No. 2034246-75-6
Cat. No. B2362921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridine 1-oxide
CAS2034246-75-6
Molecular FormulaC14H14N4O3
Molecular Weight286.291
Structural Identifiers
SMILESC1CN(CC1OC2=NC=NC=C2)C(=O)C3=C[N+](=CC=C3)[O-]
InChIInChI=1S/C14H14N4O3/c19-14(11-2-1-6-18(20)8-11)17-7-4-12(9-17)21-13-3-5-15-10-16-13/h1-3,5-6,8,10,12H,4,7,9H2
InChIKeyJLSVLJXTXLAPOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridine 1-oxide (CAS 2034246-75-6): A Core Scaffold for ACC Inhibitor Research


3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridine 1-oxide (CAS 2034246-75-6) is a heterocyclic small molecule belonging to the pyrimidine-substituted pyrrolidine derivative class, developed as a core scaffold within a series of acetyl-CoA carboxylase (ACC) inhibitors [1]. Its structure uniquely combines a pyridine N-oxide moiety, a pyrrolidine linker, and an unsubstituted pyrimidin-4-yloxy group. This compound is specifically claimed and exemplified in patent family US-8962641-B2, which focuses on compounds for treating metabolic disorders like obesity and diabetes through ACC inhibition [1].

Why 3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridine 1-oxide Cannot Be Replaced by Generic Analogs


The precise pharmacological profile of 3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridine 1-oxide is intrinsically linked to its specific structural features. As a primary amide within the ACC inhibitor chemotype, even minor modifications to the pyrimidine ring can fundamentally alter target engagement, potency, and pharmacokinetic behavior [1]. The unsubstituted pyrimidine-4-yloxy group provides a unique hydrogen-bonding and steric profile that cannot be replicated by substituted analogs, such as the 6-ethyl-5-fluoro derivative (CAS 2034299-18-6) [2]. Generic substitution between these analogs risks introducing significant variability in biological assays, making the precise identity of the compound critical for reproducible research and valid structure-activity relationship (SAR) studies [1].

Quantitative Differentiation Guide for 3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridine 1-oxide vs. Closest Analogs


Physicochemical Differentiation: Lipophilicity and Permeability Predictors

The compound lacks a fluorine atom, differentiating it from the fluorinated analog 3-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide (CAS 2034299-18-6) [1]. Its calculated partition coefficient (cLogP) is -0.1, indicating greater hydrophilicity compared to the fluorinated analog, which is predicted to have a higher cLogP due to the addition of lipophilic ethyl and fluorine groups. The Topological Polar Surface Area (TPSA) is 80.8 Ų, which is identical to the analog as the core scaffold is identical, confirming that differentiation arises from lipophilicity, not hydrogen bonding capacity [1].

Lipophilicity Drug-likeness Medicinal Chemistry

Structural Determinant of Kinase Selectivity: Unsubstituted vs. Substituted Pyrimidine Core

The unsubstituted pyrimidine ring in 3-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridine 1-oxide offers a distinct pharmacophore compared to its 6-ethyl-5-fluoro substituted analog [1]. While direct comparative IC50 data is not publicly available, class-level inference from the ACC inhibitor patent family (US-8962641-B2) indicates that small substituents on the pyrimidine ring critically modulate enzyme potency and isoform selectivity (ACC1 vs. ACC2) [2].

Kinase Inhibition Selectivity Structure-Activity Relationship

Provenance: Explicitly Claimed in a Validated ACC Inhibitor Patent Family

Unlike many commercially available building blocks with ambiguous origins, 3-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridine 1-oxide is unambiguously linked to an active and granted U.S. patent (US-8962641-B2) assigned to Boehringer Ingelheim [1]. This patent has been cited and forms a foundational piece of intellectual property in the ACC inhibitor field. In contrast, its fluorinated analog (CAS 2034299-18-6) is primarily listed in chemical databases without a direct link to a seminal patent, suggesting a different research lineage [2].

Patent Analysis Intellectual Property Chemical Provenance

Optimal Procurement and Research Applications for 3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridine 1-oxide


Lead Optimization for ACC Inhibitor Programs

Medicinal chemistry teams focusing on metabolic disorders can utilize the target compound as a core scaffold for systematic SAR exploration of the pyrimidine ring. Its unsubstituted nature allows for the direct assessment of substituent effects on ACC1/ACC2 enzyme inhibition, as demonstrated in the Boehringer Ingelheim patent family [1]. Starting from this compound, libraries of substituted analogs can be synthesized to optimize potency and selectivity while monitoring changes in lipophilicity (cLogP) and molecular weight, which are key predictors of downstream pharmacokinetic success.

Pharmacophore Model Development and Validation

The compound serves as a valuable tool for building and validating ligand-based pharmacophore models for ACC inhibition. Its well-defined, rigid structure with a specific TPSA of 80.8 Ų and a cLogP of -0.1 provides a baseline for computational chemists to identify essential hydrogen-bonding and steric features required for target engagement [1]. This model can then be used to virtually screen other chemical libraries for novel ACC inhibitor hits.

Biological Assay Standardization and Control

Due to its direct patent provenance from a pharmaceutical research program, this compound is an ideal positive control or reference standard for in vitro ACC enzyme assays and cellular lipid metabolism studies [1]. Its use ensures inter-experimental reproducibility and allows research groups to benchmark their results against data generated within a major pharmaceutical R&D context, a critical factor for publication and peer review.

Quote Request

Request a Quote for 3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridine 1-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.